Cas no 1177291-56-3 (4-(2-Chloroethyl)-2-methyl-1,3-thiazole)
4-(2-Chloroethyl)-2-methyl-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Chloroethyl)-2-methylthiazole
- 4-(2-Chloroethyl)-2-methyl-1,3-thiazole
- AKOS006309219
- 1177291-56-3
- MFCD11053952
- EN300-123545
- CS-0225359
- G29777
- SCHEMBL10741403
- 4-(2-Chloroethyl)-2-methyl-1,3-thiazole, AldrichCPR
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- MDL: MFCD11053952
- Inchi: 1S/C6H8ClNS/c1-5-8-6(2-3-7)4-9-5/h4H,2-3H2,1H3
- InChI Key: OPMVBCKIEBSWKW-UHFFFAOYSA-N
- SMILES: ClCCC1=CSC(C)=N1
Computed Properties
- Exact Mass: 161.0065981g/mol
- Monoisotopic Mass: 161.0065981g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 41.1Ų
4-(2-Chloroethyl)-2-methyl-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B418188-100mg |
4-(2-Chloroethyl)-2-methyl-1,3-thiazole |
1177291-56-3 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B418188-500mg |
4-(2-Chloroethyl)-2-methyl-1,3-thiazole |
1177291-56-3 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B418188-1g |
4-(2-Chloroethyl)-2-methyl-1,3-thiazole |
1177291-56-3 | 1g |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM274606-1g |
4-(2-Chloroethyl)-2-methylthiazole |
1177291-56-3 | 95% | 1g |
$154 | 2023-01-08 | |
| Chemenu | CM274606-5g |
4-(2-Chloroethyl)-2-methylthiazole |
1177291-56-3 | 95% | 5g |
$443 | 2023-01-08 | |
| Enamine | EN300-123545-0.05g |
4-(2-chloroethyl)-2-methyl-1,3-thiazole |
1177291-56-3 | 95% | 0.05g |
$27.0 | 2023-06-08 | |
| Enamine | EN300-123545-0.1g |
4-(2-chloroethyl)-2-methyl-1,3-thiazole |
1177291-56-3 | 95% | 0.1g |
$40.0 | 2023-06-08 | |
| Enamine | EN300-123545-0.25g |
4-(2-chloroethyl)-2-methyl-1,3-thiazole |
1177291-56-3 | 95% | 0.25g |
$57.0 | 2023-06-08 | |
| Enamine | EN300-123545-0.5g |
4-(2-chloroethyl)-2-methyl-1,3-thiazole |
1177291-56-3 | 95% | 0.5g |
$90.0 | 2023-06-08 | |
| Enamine | EN300-123545-1.0g |
4-(2-chloroethyl)-2-methyl-1,3-thiazole |
1177291-56-3 | 95% | 1g |
$115.0 | 2023-06-08 |
4-(2-Chloroethyl)-2-methyl-1,3-thiazole Suppliers
4-(2-Chloroethyl)-2-methyl-1,3-thiazole Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 4-(2-Chloroethyl)-2-methyl-1,3-thiazole
Introduction to 4-(2-Chloroethyl)-2-methyl-1,3-thiazole (CAS No. 1177291-56-3) in Modern Chemical Research
The compound 4-(2-Chloroethyl)-2-methyl-1,3-thiazole (CAS No. 1177291-56-3) represents a significant advancement in the field of pharmaceutical and agrochemical research. Its unique structural framework, featuring a thiazole core substituted with a 2-chloroethyl group and a methyl moiety, has garnered considerable attention due to its versatile reactivity and potential biological applications. This introduction delves into the compound's chemical properties, synthetic methodologies, and its emerging role in contemporary research, particularly in drug discovery and material science.
From a chemical perspective, the thiazole ring is a heterocyclic structure composed of sulfur and nitrogen atoms, making it a privileged scaffold in medicinal chemistry. The presence of the 2-chloroethyl side chain introduces electrophilic centers that can participate in nucleophilic substitution reactions, while the methyl group at the 2-position enhances steric hindrance and influences electronic distribution across the molecule. These features make 4-(2-Chloroethyl)-2-methyl-1,3-thiazole a valuable intermediate for synthesizing more complex derivatives with tailored biological activities.
In recent years, researchers have been exploring the pharmacological potential of thiazole derivatives due to their broad spectrum of biological effects. Studies have demonstrated that compounds incorporating the thiazole moiety exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The 4-(2-Chloroethyl)-2-methyl-1,3-thiazole structure has been investigated for its ability to modulate enzyme activity and interact with biological targets. For instance, modifications at the 2-chloroethyl position have shown promise in enhancing binding affinity to specific receptors or enzymes involved in metabolic pathways.
The synthesis of 4-(2-Chloroethyl)-2-methyl-1,3-thiazole typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes the condensation of thioamides with alkyl halides followed by cyclization under controlled conditions. The introduction of the methyl group can be achieved through alkylation or other functional group interconversions. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields.
One of the most compelling aspects of this compound is its utility as a building block for drug candidates. Researchers have leveraged its structural flexibility to design molecules that disrupt disease-related pathways. For example, derivatives of 4-(2-Chloroethyl)-2-methyl-1,3-thiazole have been explored as inhibitors of kinases or other enzymes implicated in cancer progression. Additionally, its incorporation into macrocyclic frameworks has yielded novel compounds with enhanced solubility and bioavailability.
The agrochemical sector has also benefited from the exploration of thiazole derivatives. The structural motifs present in 4-(2-Chloroethyl)-2-methyl-1,3-thiazole contribute to its potential as a precursor for herbicides or fungicides that target specific metabolic processes in plants or fungi. By modifying substituents such as the chloroethyl group, chemists can fine-tune the biological activity to achieve desired efficacy while minimizing environmental impact.
Recent computational studies have further illuminated the mechanistic aspects of reactions involving 4-(2-Chloroethyl)-2-methyl-1,3-thiazole. Molecular modeling techniques have been employed to predict how different substituents influence reaction outcomes, providing insights into optimizing synthetic strategies. These computational approaches complement experimental work by allowing researchers to screen numerous possibilities before conducting labor-intensive laboratory procedures.
The compound's stability under various conditions is another critical consideration in its application. Investigations into its thermal and photolytic behavior have revealed that protective measures may be necessary when handling it in environments with extreme temperatures or prolonged exposure to light. Such findings are essential for ensuring consistent performance during both laboratory-scale synthesis and industrial-scale production.
As interest in sustainable chemistry grows, efforts are underway to develop environmentally friendly methods for producing 4-(2-Chloroethyl)-2-methyl-1,3-thiazole. Biocatalytic routes using enzymes as catalysts offer an attractive alternative to traditional chemical synthesis by reducing energy consumption and hazardous waste generation. Such innovations align with global initiatives aimed at promoting greener practices across all scientific disciplines.
In conclusion,4-(2-Chloroethyl)-2-methyl-1,3-thiazole (CAS No. 1177291-56-3) stands as a testament to the ingenuity of modern chemical research. Its unique structural features open doors to numerous applications in pharmaceuticals and agrochemicals while serving as a model compound for studying heterocyclic chemistry. Continued exploration into its properties will undoubtedly yield further breakthroughs that benefit society through improved health outcomes and sustainable solutions.
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